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molecular formula C14H21NO2 B1345742 2,6-Di-tert-butyl-4-nitrosophenol CAS No. 955-03-3

2,6-Di-tert-butyl-4-nitrosophenol

Cat. No. B1345742
M. Wt: 235.32 g/mol
InChI Key: JLOKPJOOVQELMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04013621

Procedure details

To 17.6 grams of 4-nitroso-2,6-di-tert-butylphenol dissolved in 60 ml of 5N sodium hydroxide and 120 ml of water was added with stirring over a 30-minute period a solution of 52.2 grams of sodium hydrosulfite in 220 ml of water during which time the temperature rose to 53° C. After the addition was complete, stirring was continued for another 2.5 hours. The product formed was then rapidly collected by filtration, washed with 400 ml of water and dried in a vacuum desiccator over phosphorus pentoxide to yield 4-amino-2,6-di-tert-butylphenol, melting at 105°-108° C.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step Two
Name
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:6]([OH:13])=[C:5]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:4]=1)=O.S(S([O-])=O)([O-])=O.[Na+].[Na+]>[OH-].[Na+].O>[NH2:1][C:3]1[CH:4]=[C:5]([C:14]([CH3:15])([CH3:16])[CH3:17])[C:6]([OH:13])=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:8]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
N(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
52.2 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
220 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 53° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The product formed
FILTRATION
Type
FILTRATION
Details
was then rapidly collected by filtration
WASH
Type
WASH
Details
washed with 400 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a vacuum desiccator over phosphorus pentoxide

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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